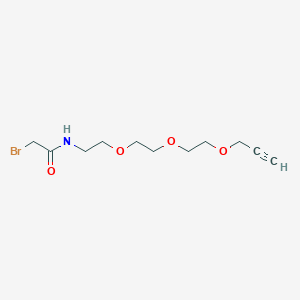

Bromoacetamide-PEG3-propargyl

Descripción general

Descripción

Bromoacetamide-PEG3-propargyl: is a compound that belongs to the class of polyethylene glycol-based linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound contains a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, making it versatile for various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromoacetamide-PEG3-propargyl is synthesized through a multi-step process involving the reaction of bromoacetamide with a polyethylene glycol chain and a propargyl group. The synthesis typically involves the following steps:

Activation of Bromoacetamide: Bromoacetamide is activated using a base such as sodium hydroxide.

Attachment of Polyethylene Glycol Chain: The activated bromoacetamide reacts with a polyethylene glycol chain under controlled conditions.

Introduction of Propargyl Group:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key factors in industrial production include maintaining reaction conditions, purity, and yield optimization. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: Bromoacetamide-PEG3-propargyl undergoes nucleophilic substitution reactions with thiol groups, forming stable thioether bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group in this compound can react with azide-bearing compounds to form triazole linkages.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiol-containing compounds, mild bases, and solvents like dimethyl sulfoxide.

CuAAC: Azide-bearing compounds, copper catalysts, and solvents like water or dimethyl sulfoxide.

Major Products:

Thioether Bonds: Formed from nucleophilic substitution reactions.

Triazole Linkages: Formed from CuAAC reactions.

Aplicaciones Científicas De Investigación

PROTACs and Targeted Protein Degradation

Overview of PROTACs:

- PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation by the proteasome. This mechanism allows for the selective removal of proteins that contribute to disease processes, particularly in cancer and neurodegenerative disorders.

Role of Bromoacetamide-PEG3-propargyl:

- The bromoacetamide group facilitates nucleophilic substitution reactions, enabling the attachment of various targeting moieties or drug components to the PROTAC structure. The PEG spacer improves solubility and biocompatibility, essential for in vivo applications .

Case Studies:

- Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading specific oncogenic proteins, leading to reduced tumor growth in preclinical models.

Drug Conjugates

Antibody-Drug Conjugates (ADCs):

- This compound serves as a building block for ADCs, which combine antibodies with cytotoxic drugs to target and kill cancer cells specifically. The linker's properties enhance the stability and pharmacokinetics of the conjugate, improving therapeutic outcomes while minimizing off-target effects .

Protein-Polymer Conjugates:

- This compound is also utilized in creating protein-polymer conjugates that enhance protein stability and solubility. The incorporation of PEG helps in prolonging circulation time in the bloodstream, thereby increasing therapeutic efficacy .

Bioconjugation Techniques

Click Chemistry:

- The propargyl group allows for efficient bioconjugation through click chemistry, particularly with azide-bearing biomolecules. This method enables the precise attachment of drugs or imaging agents to biomolecules, facilitating targeted therapies .

Applications in Drug Delivery Systems:

- This compound is pivotal in developing advanced drug delivery systems, such as PEGylated nanoparticles and liposomes, which improve drug solubility and targeting capabilities. These systems can encapsulate therapeutic agents and release them at specific sites within the body .

Synthetic Pathways and Versatility

Synthesis:

- The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability. Its unique structure enables further modifications, making it a valuable intermediate in synthetic organic chemistry .

Versatile Applications:

- Beyond PROTACs and ADCs, this compound's functionalities can be exploited in various fields such as:

Mecanismo De Acción

Bromoacetamide-PEG3-propargyl exerts its effects through its functional groups:

Bromoacetamide Group: Reacts with thiol groups to form stable thioether bonds.

Propargyl Group: Participates in CuAAC reactions to form triazole linkages. These reactions enable the compound to act as a versatile linker in various chemical and biological applications.

Comparación Con Compuestos Similares

- Bromoacetamide-PEG1-phosphate

- Bromoacetamide-PEG3-acetic acid

- Bromoacetamide-PEG1-amine

Comparison:

- Bromoacetamide-PEG1-phosphate: Contains a phosphate group, making it suitable for phosphorylation reactions.

- Bromoacetamide-PEG3-acetic acid: Contains an acetic acid group, providing different reactivity and solubility properties.

- Bromoacetamide-PEG1-amine: Contains an amine group, allowing for amide bond formation.

Uniqueness: Bromoacetamide-PEG3-propargyl is unique due to its combination of a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, which provides versatility in both nucleophilic substitution and CuAAC reactions.

Actividad Biológica

Bromoacetamide-PEG3-propargyl is a compound that integrates a bromoacetamide moiety with a polyethylene glycol (PEG) spacer and a propargyl group. This structure is designed to enhance solubility and facilitate bioactivity through various biochemical interactions. The biological activity of this compound is primarily assessed in terms of its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.

The propargyl group in this compound allows for the formation of stable triazole linkages through copper-catalyzed azide-alkyne click chemistry, which is crucial for bioconjugation processes. This reaction enhances the compound's ability to interact with biomolecules, thereby increasing its therapeutic potential. The PEG spacer further improves solubility in aqueous environments, making it suitable for biological applications .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of propargyl derivatives, including this compound, as inhibitors of various enzymes:

- Acetylcholinesterase (AChE) : Propargyl derivatives have shown significant inhibitory activity against AChE, which is vital for managing conditions like Alzheimer's disease. For instance, certain propargyl compounds have demonstrated IC50 values in the nanomolar range, indicating potent enzyme inhibition .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases. Compounds related to this compound have also exhibited significant inhibition against BChE .

Antioxidant and Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antioxidant properties and antimicrobial activity:

- Antioxidant Activity : The presence of propargyl groups has been linked to enhanced antioxidant capabilities, which can mitigate oxidative stress in biological systems .

- Antimicrobial Activity : Studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Study 1: In Vitro Evaluation of Biological Activity

A recent study evaluated the biological activity of this compound using various assays:

- AChE Inhibition : The compound displayed an IC50 value comparable to established inhibitors, demonstrating its potential for treating cognitive disorders.

- Antioxidant Assays : The compound was tested using DPPH and ABTS radical scavenging methods, showing significant antioxidant activity.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antioxidant Activity (DPPH IC50) |

|---|---|---|---|

| This compound | 0.095 ± 0.001 | 0.093 ± 0.003 | 0.14 ± 0.01 |

Study 2: In Vivo Assessment

In vivo studies involving rodent models have indicated that this compound can penetrate the blood-brain barrier effectively, leading to improved cognitive function in models of neurodegeneration. The compound's ability to enhance neurotransmitter levels through enzyme inhibition was pivotal in these findings.

Propiedades

IUPAC Name |

2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAFUTKEMRDMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.